

Application Notes and Protocols for Cell Viability Assays with Inavolisib Treatment

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Compound of Interest

Compound Name: *Inavolisib*

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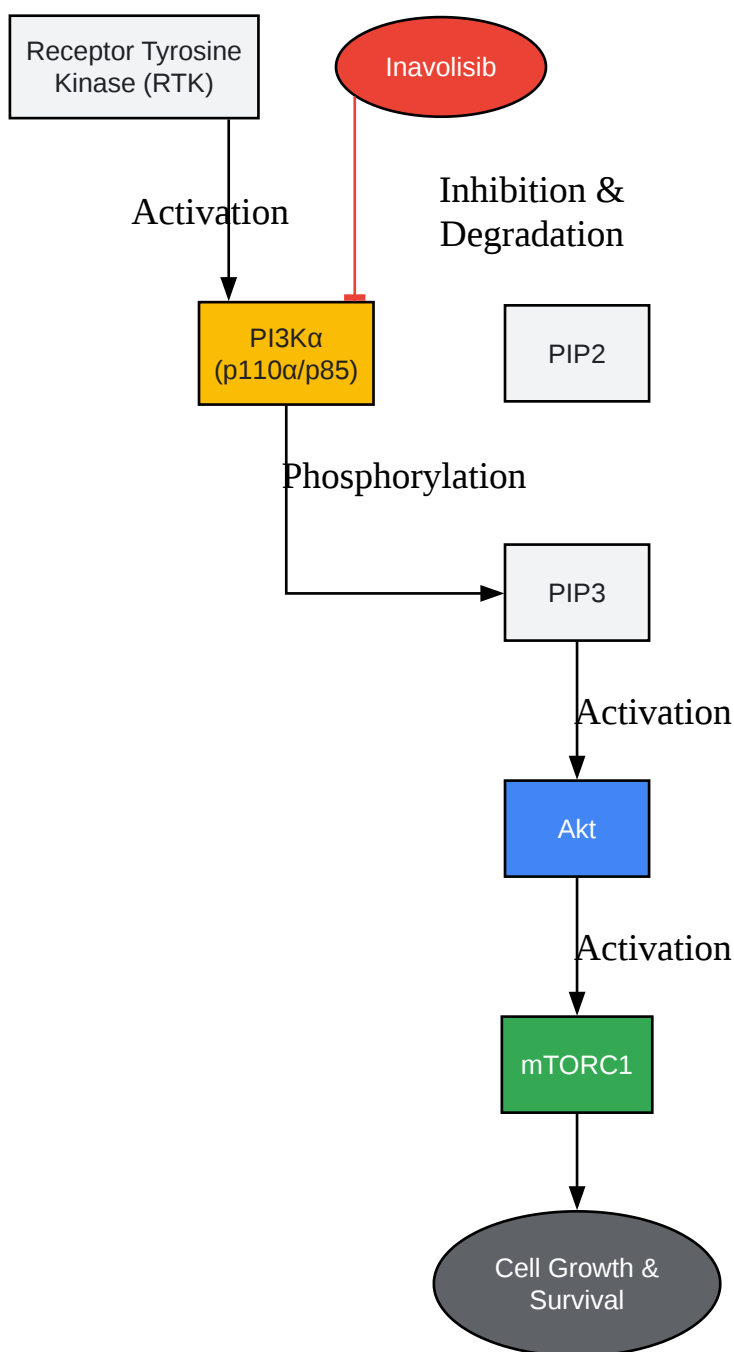
Introduction

Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K α) isoform.[1][2] It has demonstrated significant anti-tumor activity, particularly in cancers harboring activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K α . [3][4][5] **Inavolisib**'s mechanism of action involves not only the inhibition of the kinase activity but also the promotion of the degradation of the mutant p110 α protein. [4][6][7] This dual action leads to a sustained suppression of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. [4][5] Recently, **inavolisib**, in combination with palbociclib and fulvestrant, received FDA approval for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer.

These application notes provide detailed protocols for assessing the in vitro efficacy of **inavolisib** by measuring its impact on the viability of cancer cell lines. The included methodologies are standard colorimetric and luminescence-based assays widely used in cancer research and drug discovery.

Mechanism of Action: Inavolisib and the PI3K/Akt/mTOR Pathway

Inavolisib selectively targets the p110 α subunit of PI3K, showing greater potency for mutant forms of the enzyme compared to the wild-type.^[1] This specificity is crucial as activating mutations in PIK3CA are common drivers of tumorigenesis. By inhibiting PI3K α , **inavolisib** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation. Furthermore, **inavolisib** induces the proteasome-dependent degradation of mutant PI3K α , leading to a more profound and durable inhibition of the pathway.^{[1][4]}



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Caption: Inavolisib's inhibition of the PI3K/Akt/mTOR pathway.

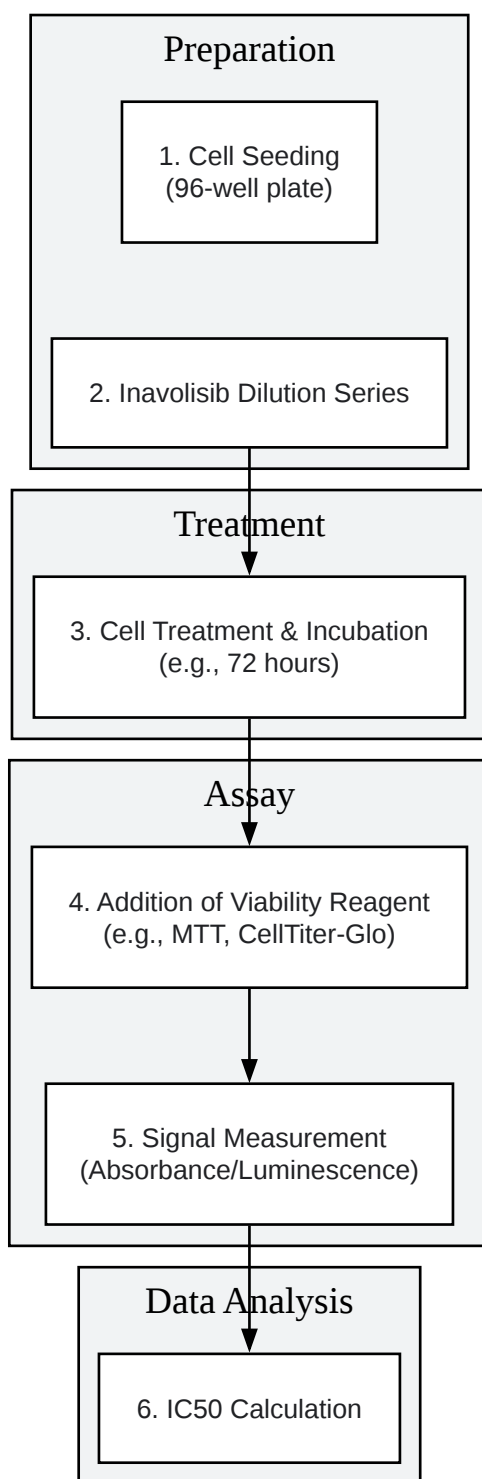
Data Presentation: Inavolisib IC50 Values

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the reported IC₅₀ values for **inavolisib** in various breast cancer cell lines.

Cell Line	PIK3CA Mutation Status	Assay Type	IC50 (nM)	Reference
HCC1954	H1047R	CellTiter-Glo	60	[1]
MCF7	E545K	CellTiter-Glo	30	[1]

Experimental Workflow for Cell Viability Assays

The general workflow for assessing cell viability following **inavolisib** treatment involves several key steps, from cell culture to data analysis.



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Caption: General workflow for a cell viability assay.

Experimental Protocols

Below are detailed protocols for three common cell viability assays suitable for evaluating the effects of **inavolisib**.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[\[8\]](#)

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Inavolisib** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well flat-bottom tissue culture plates
- MTT solution (5 mg/mL in sterile PBS)[\[8\]](#)[\[9\]](#)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

Protocol:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Drug Treatment:** Prepare a serial dilution of **inavolisib** in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of **inavolisib**. Include vehicle-only (e.g., DMSO) controls.

- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[\[10\]](#)
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[\[11\]](#)
- Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[\[12\]](#) Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[\[8\]](#)
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[\[9\]](#) A reference wavelength of 630 nm can be used to subtract background noise.[\[8\]](#)
- Data Analysis: Calculate the percentage of cell viability for each **inavolisib** concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the **inavolisib** concentration to determine the IC₅₀ value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[\[13\]](#) The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[\[14\]](#)

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **Inavolisib** (dissolved in a suitable solvent, e.g., DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent (Promega)
- Multichannel pipette

- Luminometer

Protocol:

- Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
- Drug Treatment: Add the desired concentrations of **inavolisib** to the wells. Include vehicle-only controls.
- Incubation: Incubate the plate for the chosen treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
- Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[\[14\]](#)
- Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 μ L of reagent to 100 μ L of medium).[\[14\]](#)
- Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [\[14\]](#) Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[\[14\]](#)
- Luminescence Reading: Measure the luminescence using a luminometer.
- Data Analysis: Determine the percentage of cell viability for each **inavolisib** concentration compared to the vehicle control. Calculate the IC₅₀ value by plotting cell viability against the log of the drug concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.[\[15\]](#)

Materials:

- Cancer cell lines of interest

- Complete cell culture medium
- **Inavolisib** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well flat-bottom tissue culture plates
- Trichloroacetic acid (TCA), cold (10% w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Wash solution (1% v/v acetic acid)
- Tris base solution (10 mM, pH 10.5)
- Multichannel pipette
- Microplate reader (absorbance at 540 nm)

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at an appropriate density in 100 μ L of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
- Drug Treatment: Treat the cells with a serial dilution of **inavolisib** for the desired duration (e.g., 72 hours).
- Cell Fixation: Gently add 50-100 μ L of cold 10% TCA to each well to fix the cells.[\[15\]](#)
Incubate at 4°C for at least 1 hour.[\[15\]](#)
- Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.[\[15\]](#) Allow the plates to air dry completely.[\[15\]](#)
- Staining: Add 50-100 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[\[15\]](#)
- Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.[\[15\]](#) Repeat this wash step at least three times.[\[15\]](#)

- Solubilization: Air dry the plates. Add 100-200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
- Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

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